molecular formula C6H2Cl2N2S B8459672 2,4-Dichloro-5-isothiocyanatopyridine

2,4-Dichloro-5-isothiocyanatopyridine

Cat. No.: B8459672
M. Wt: 205.06 g/mol
InChI Key: YQNBSOCHHZSSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-isothiocyanatopyridine is a versatile and high-value bifunctional reagent designed for advanced chemical synthesis and drug discovery research. This compound features two distinct reactive sites: the two chlorine atoms on the pyrimidine ring, which are excellent leaving groups for nucleophilic aromatic substitution, and the highly electrophilic isothiocyanate group. This unique structure allows researchers to sequentially and selectively functionalize the molecule, making it a powerful building block for constructing complex heterocyclic systems. Its primary research value lies in the development of new pharmaceutical candidates, particularly as a core scaffold for molecules with potential antimicrobial and antiviral activities, a property well-documented for various pyridine derivatives . The isothiocyanate (NCS) group is a key functionality in medicinal chemistry. It readily reacts with amines, including those in amino acids and proteins, to form stable thiourea linkages . This mechanism of action makes this compound particularly useful for synthesizing covalent enzyme inhibitors, labeling biomolecules, and developing functional chemical probes. The electron-withdrawing nature of the isothiocyanate group, combined with the chlorines on the electron-deficient pyrimidine ring, enhances its reactivity in these processes. Furthermore, the chlorine atoms can be selectively displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiols, to introduce diversity and specific functionalities onto the core structure. This controlled, step-wise reactivity enables the efficient synthesis of targeted libraries for high-throughput screening in drug discovery programs. As a reagent, it facilitates access to novel chemical space, supporting innovation in the creation of heterocyclic compounds, which are a cornerstone of modern medicinal chemistry . This product is intended for research purposes by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C6H2Cl2N2S

Molecular Weight

205.06 g/mol

IUPAC Name

2,4-dichloro-5-isothiocyanatopyridine

InChI

InChI=1S/C6H2Cl2N2S/c7-4-1-6(8)9-2-5(4)10-3-11/h1-2H

InChI Key

YQNBSOCHHZSSPR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)N=C=S)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 2,4-Dichloro-5-isothiocyanatopyridine are influenced by its substituents. Below is a comparison with key analogs:

Compound Name Substituents Functional Groups Key Properties/Applications Toxicity Profile (GHS Classification)
This compound Cl (2,4), -NCS (5) Isothiocyanate, Halogens Bioconjugation, drug design Likely H302, H315, H319 (inferred)
4-Isothiocyanatopyridine -NCS (4) Isothiocyanate Protein labeling, crosslinking H302 (oral toxicity), H315, H319
2,5-Dichloro-4-iodopyridine Cl (2,5), I (4) Halogens Intermediate in organic synthesis Harmful via inhalation, skin, ingestion
5-Chloro-2-fluoro-4-iodopyridine Cl (5), F (2), I (4) Halogens Radiopharmaceutical precursors Not explicitly stated; likely similar to
3,6-Dichloropyridine-2-carboxylic acid Cl (3,6), -COOH (2) Carboxylic acid, Halogens Herbicide intermediate No direct data; carboxylic acids generally less toxic
Key Observations:

Isothiocyanate vs. Carboxylic Acid : The isothiocyanate group in this compound enhances electrophilicity, enabling nucleophilic reactions (e.g., with amines), whereas carboxylic acid derivatives (e.g., 3,6-dichloropyridine-2-carboxylic acid) participate in salt formation or esterification .

Halogen Effects : Iodine substituents (e.g., in 2,5-Dichloro-4-iodopyridine) increase molecular weight and polarizability, impacting solubility and cross-coupling reactivity. Fluorine, as in 5-Chloro-2-fluoro-4-iodopyridine, often improves metabolic stability in drug candidates .

Toxicity Trends : Isothiocyanates generally exhibit moderate acute toxicity (e.g., H302 for oral toxicity in 4-isothiocyanatopyridine) , while iodinated pyridines may pose risks via multiple exposure routes .

Reactivity and Stability

  • Thermal Stability: Chlorine and iodine substituents enhance thermal stability but may reduce solubility in polar solvents. For example, 2,5-Dichloro-4-iodopyridine’s higher molecular weight (vs. non-iodinated analogs) reduces aqueous solubility .
  • Conjugation Potential: The -NCS group in this compound allows efficient coupling with biomolecules, a feature absent in halogen-only analogs like 2,5-Dichloro-4-iodopyridine .

Q & A

Q. How can researchers optimize the synthesis of 2,4-Dichloro-5-isothiocyanatopyridine to improve yield and purity?

Methodological Answer:

  • Step 1: Validate reaction conditions (solvent polarity, temperature, stoichiometry) using high-performance liquid chromatography (HPLC) to monitor intermediate formation .
  • Step 2: Apply column chromatography or recrystallization for purification, comparing solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) to isolate the target compound .
  • Step 3: Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity (>95% by GC-MS) .
  • Note: Reference synthetic routes for structurally similar pyridine derivatives (e.g., 5-Chloro-2,4-difluoropyrimidine with 91% yield) to refine protocols .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR: Identify the isothiocyanate (-NCS) stretch at ~2050–2100 cm⁻¹ and C-Cl bonds at 550–850 cm⁻¹ .
  • ¹³C NMR: Assign peaks for pyridine carbons (δ 120–160 ppm) and chlorine-substituted carbons (δ 140–150 ppm) .
  • X-ray crystallography: Resolve crystal packing and intermolecular interactions, critical for understanding reactivity in solid-phase reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Step 1: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-2 and C-4 positions) .
  • Step 2: Simulate reaction pathways for substitution with amines or thiols, comparing activation energies to experimental kinetics data .
  • Step 3: Validate models using experimental substituent effects (e.g., steric hindrance from bulky nucleophiles reduces yield by 20–40%) .

Q. What strategies resolve contradictions between theoretical and experimental data on the compound’s bioactivity?

Methodological Answer:

  • Case Study: If in silico docking predicts strong binding to a kinase but in vitro assays show low inhibition:
    • Hypothesis 1: Solubility issues in assay buffers (test via dynamic light scattering).
    • Hypothesis 2: Metabolization by cellular enzymes (use LC-MS to detect metabolites) .
    • Resolution: Compare results with structurally analogous compounds (e.g., 4-Chloro-2-methylphenyl isothiocyanate) to identify scaffold-specific limitations .

Q. How can researchers design experiments to probe the compound’s mechanism of action in antimicrobial studies?

Methodological Answer:

  • Step 1: Conduct time-kill assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains, correlating MIC values with membrane permeability (via fluorescent dye uptake) .
  • Step 2: Use proteomics to identify protein targets (e.g., thioredoxin reductase) inhibited by the isothiocyanate group .
  • Step 3: Validate selectivity via cytotoxicity assays on mammalian cells (e.g., HEK293), ensuring therapeutic index >10 .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Action 1: Cross-reference solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts using databases like PubChem .
  • Action 2: Replicate experiments under standardized conditions (e.g., 25°C, 400 MHz NMR) to minimize instrumental variability .
  • Action 3: Consult crystallographic data (e.g., Cambridge Structural Database) to confirm bond angles and distances .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Methodological Answer:

  • Method 1: Fit data to a sigmoidal curve using nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values .
  • Method 2: Apply ANOVA with post-hoc Tukey tests to compare toxicity across cell lines or exposure times .
  • Note: Report confidence intervals (95%) and p-values (<0.05) to ensure reproducibility .

Safety and Compliance

Q. What protocols mitigate risks when handling this compound in the lab?

Methodological Answer:

  • Requirement 1: Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal/ocular exposure .
  • Requirement 2: Neutralize waste with 10% sodium bicarbonate before disposal, adhering to EPA guidelines for chlorinated compounds .
  • Documentation: Maintain SDS sheets and incident logs per OSHA standards .

Literature and Collaboration

Q. How can researchers ensure their literature review aligns with current trends in pyridine chemistry?

Methodological Answer:

  • Strategy 1: Use SciFinder or Reaxys to filter publications by citation count (>50) and impact factor (IF >5.0) .
  • Strategy 2: Engage in preprint platforms (e.g., ChemRxiv) for early access to methodological advances .
  • Collaboration: Partner with computational chemists to validate hypotheses (e.g., reaction mechanisms) via shared datasets .

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